molecular formula C17H13N3O8 B2798865 2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzenecarboxylate CAS No. 866018-83-9

2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzenecarboxylate

Cat. No.: B2798865
CAS No.: 866018-83-9
M. Wt: 387.304
InChI Key: GOONTHDXHDAOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzenecarboxylate is a complex organic compound characterized by its nitro groups and benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common method is the reaction of 7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with 3-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps such as recrystallization or chromatography are also employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro groups can be further oxidized under specific conditions.

  • Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like tin(II) chloride or iron powder.

  • Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin(II) chloride (SnCl2) in acidic conditions.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives or carboxylic acids.

  • Reduction: Amines.

  • Substitution: Substituted benzoxazines or esters.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid

  • 7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine

  • Nitro-substituted benzoxazines

Uniqueness: 2-(7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzenecarboxylate is unique due to its specific combination of nitro groups and benzoxazine ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?

Properties

IUPAC Name

2-(7-nitro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O8/c21-16-14(28-15-9-12(20(25)26)4-5-13(15)18-16)6-7-27-17(22)10-2-1-3-11(8-10)19(23)24/h1-5,8-9,14H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONTHDXHDAOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.